molecular formula C9H8BrClO B1512636 1-(2-Bromo-4-chlorophenyl)propan-2-one CAS No. 1305324-47-3

1-(2-Bromo-4-chlorophenyl)propan-2-one

Cat. No. B1512636
CAS RN: 1305324-47-3
M. Wt: 247.51 g/mol
InChI Key: HEYOJZQSPBKAGX-UHFFFAOYSA-N
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Description

“1-(2-Bromo-4-chlorophenyl)propan-2-one” is an organic compound with the molecular formula C9H8BrClO . It is also known as "2-bromo-4-chloropropiophenone" .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a bromination reaction . A solution of bromine in chloroform is added dropwise to a solution of 4’-chloropropiophenone in chloroform, in the presence of a small amount of aluminium chloride . The mixture is stirred overnight, and after filtration and evaporation of the filtrate, the crystalline residue is washed with petroleum ether .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a chlorine atom attached to a phenyl group, which is further attached to a propan-2-one group . The exact mass of the molecule is 245.94500 .


Physical And Chemical Properties Analysis

“this compound” is a white, off-white or light-yellow solid . It has a molecular weight of 247.51600 . The density of the compound is 1.518g/cm3 . It has a boiling point of 296.7ºC at 760 mmHg .

Scientific Research Applications

Materials Science and Nonlinear Optical Properties

Linear, Second, and Third-Order Nonlinear Optical Properties : A study by Shkir et al. (2019) investigated the optical and charge transport properties of chalcone derivatives, emphasizing their potential in semiconductor devices due to their nonlinear optical (NLO) activities and thermal stability. This suggests that derivatives of 1-(2-Bromo-4-chlorophenyl)propan-2-one could be utilized in the development of materials for optoelectronic applications (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Polymerization Mechanisms

Catalyst-Transfer Polycondensation : Miyakoshi, Yokoyama, and Yokozawa (2005) explored the mechanism of Ni-catalyzed chain-growth polymerization, providing insights into the synthesis of polymers with controlled molecular weight and low polydispersity. This study highlights the importance of bromo- and chloro- substituted compounds in facilitating polymerization processes (Miyakoshi, Yokoyama, & Yokozawa, 2005).

Antifungal Activity

Synthesis of 1,2,3-Triazole Derivatives and Antifungal Evaluation : Research conducted by Lima-Neto et al. (2012) on the synthesis of triazole derivatives demonstrated significant antifungal activity against Candida strains, indicating the potential of this compound derivatives in developing new antifungal agents (Lima-Neto, Cavalcante, Srivastava, Mendonça Júnior, Wanderley, Neves, & Dos Anjos, 2012).

Organic Synthesis

Regio- and Chemoselective Bromination : Shirinian et al. (2012) studied the bromination of cyclopentenones, demonstrating methods to selectively introduce bromine atoms into specific positions. This research is crucial for the synthesis of bromo-substituted compounds, including those related to this compound, and highlights their utility as synthons in organic synthesis (Shirinian, Lonshakov, Kachala, Zavarzin, Shimkin, Lvov, & Krayushkin, 2012).

Corrosion Inhibition

Quantum Chemical and Molecular Dynamics Simulation Studies : A study by Kaya et al. (2016) on thiazole and thiadiazole derivatives as corrosion inhibitors for iron metal highlighted the predictive capabilities of computational chemistry in evaluating the efficacy of such inhibitors. Derivatives of this compound could similarly be evaluated for their corrosion inhibition properties (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).

Computational Chemistry

Nucleophilic Substitution Reaction : Erdogan and Erdoğan (2019) conducted a computational study on the reactions between imidazole and various 2-bromo-1-arylethanone derivatives. This research offers insights into the reactivity of bromo-substituted compounds and their potential applications in designing new chemical entities (Erdogan & Erdoğan, 2019).

Safety and Hazards

“1-(2-Bromo-4-chlorophenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(12)4-7-2-3-8(11)5-9(7)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYOJZQSPBKAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855668
Record name 1-(2-Bromo-4-chlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305324-47-3
Record name 2-Propanone, 1-(2-bromo-4-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-4-chlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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